5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by the formation of the oxazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Thiophen-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide
- 5-(Furan-2-yl)-N-[(1-furan-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide
- 5-(Pyrrole-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity due to the specific arrangement of its functional groups .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(12-8-14(21-18-12)13-2-1-6-20-13)17-10-16(4-5-16)11-3-7-22-9-11/h1-3,6-9H,4-5,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBHKNHXSBRCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.